molecular formula C8H4FN2NaO2 B8234998 Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate

Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8234998
M. Wt: 202.12 g/mol
InChI Key: PQUKLADPHNDINT-UHFFFAOYSA-M
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Description

Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that contains both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoroimidazoles, including Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate, often involves the Schiemann reaction. This method is widely used for the synthesis of fluorine-containing aromatic compounds. The reaction typically starts with the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom .

Industrial Production Methods

the Schiemann reaction remains a cornerstone for the synthesis of fluorine-containing heterocycles on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its bioactive effects .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.Na/c9-5-1-2-6-3-10-7(8(12)13)11(6)4-5;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUKLADPHNDINT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN2NaO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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